Cas no 699-11-6 (N-(2-Bromoethyl)-aniline)

N-(2-Bromoethyl)-aniline structure
Nome del prodotto:N-(2-Bromoethyl)-aniline
N-(2-Bromoethyl)-aniline Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-(2-Bromoethyl)-aniline
- N-(2-Bromoethyl)aniline
- AI3-52956
- Benzenamine, N-(2-bromoethyl)-
- CS-0367699
- UNII-XG5YZQ6RPR
- AKOS002391980
- 699-11-6
- EINECS 211-827-3
- XG5YZQ6RPR
- DTXCID40142670
- N-(2-BROMOETHYL)BENZENAMINE
- SCHEMBL2005814
- AQRDPQOVPUDAQO-UHFFFAOYSA-N
- DTXSID90220179
- NS00036979
-
- Inchi: InChI=1S/C8H10BrN/c9-6-7-10-8-4-2-1-3-5-8/h1-5,10H,6-7H2
- Chiave InChI: AQRDPQOVPUDAQO-UHFFFAOYSA-N
- Sorrisi: C1=CC=C(C=C1)NCCBr
Proprietà calcolate
- Massa esatta: 198.9997
- Massa monoisotopica: 198.999662
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 10
- Conta legami ruotabili: 3
- Complessità: 79.3
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.3
- Superficie polare topologica: 12
Proprietà sperimentali
- Densità: 1.443
- Punto di ebollizione: 280°Cat760mmHg
- Punto di infiammabilità: 123.2°C
- PSA: 12.03
N-(2-Bromoethyl)-aniline Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD12041640-5g |
N-(2-Bromoethyl)aniline |
699-11-6 | 95+% | 5g |
$752 | 2024-07-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438369-1g |
N-(2-bromoethyl)aniline |
699-11-6 | 95+% | 1g |
¥1743.00 | 2024-05-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438369-5g |
N-(2-bromoethyl)aniline |
699-11-6 | 95+% | 5g |
¥5215.00 | 2024-05-03 |
N-(2-Bromoethyl)-aniline Letteratura correlata
-
1. Organoiron complexes in organic synthesis. Part 7. Regio- and stereo-chemistry of ring connection reactions relevant to steroid and terpene synthesis. X-Ray crystal structure determination of tricarbonyl(methyl 1-[2–5-η-4-methoxy-1-methylcyclohexa-2,4-dienyl]-3-hydroxymethyl-3-methyl-2-oxocyclohexanecarboxylate)ironAnthony J. Pearson,Enrico Mincione,Malcolm Chandler,Paul R. Raithby J. Chem. Soc. Perkin Trans. 1 1980 2774
-
2. Insertion of internal acetylenes into orthopalladated α-methylbenzylamine. Crystal structure of [Pd{C(Ph)C(Ph)C(Ph)C(Ph)C6H4CH(Me)NH2}Br]José Vicente,Isabel Saura-Llamas,M. Carmen Ramírez de Arellano J. Chem. Soc. Dalton Trans. 1995 2529
699-11-6 (N-(2-Bromoethyl)-aniline) Prodotti correlati
- 885274-96-4(PIPERIDIN-4-YL-CARBAMIC ACID ALLYL ESTER HYDROCHLORIDE)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 19295-57-9(3-hydroxy-2,2-dimethyl-propanenitrile)
- 882228-77-5(3-[5-Chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-2-cyano-N-(2-phenylethyl)-2-propenamide)
- 1017480-28-2(1-(Thiazol-5-yl)ethanamine)
- 1000574-12-8(<br>1-(4-Bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid dim ethylamide)
- 2026025-04-5(1,5-Dichloro-1,1-difluoro-4,4-dimethylpentane)
- 1447914-90-0(ethyl 4-formyl-1,3-thiazole-2-carboxylate)
- 1025033-10-6(N-[2-(4-butanoylpiperazin-1-yl)-1-(4-methylbenzenesulfonyl)-2-oxoethyl]-4-methoxybenzamide)
- 1804812-29-0(2-Hydroxy-5-iodo-6-methoxy-3-(trifluoromethoxy)pyridine)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso
